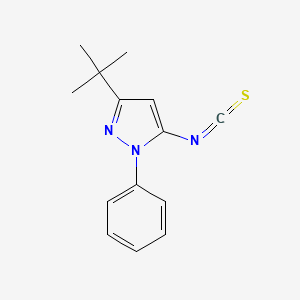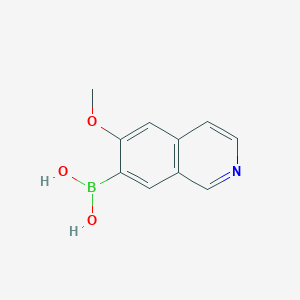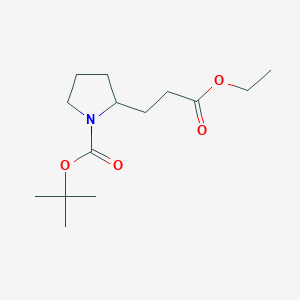
Methyl 6-cyano-2,3-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-2,3-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2 It is a fluorinated aromatic ester, characterized by the presence of cyano and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 6-amino-2,3-difluorobenzoate.
Ester Hydrolysis: 6-cyano-2,3-difluorobenzoic acid.
Scientific Research Applications
Methyl 6-cyano-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-cyano-2,3-difluorobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The cyano and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2,5-difluorobenzoate: Similar structure with cyano and difluoro groups at different positions.
Uniqueness
Methyl 6-cyano-2,3-difluorobenzoate is unique due to the specific positioning of the cyano and difluoro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl 6-cyano-2,3-difluorobenzoate |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)7-5(4-12)2-3-6(10)8(7)11/h2-3H,1H3 |
InChI Key |
PTWMYYVQXNYRDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)
![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)







![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)




